molecular formula C8H6BrNO B1281201 2-(Bromomethyl)benzo[d]oxazole CAS No. 73101-74-3

2-(Bromomethyl)benzo[d]oxazole

Cat. No. B1281201
M. Wt: 212.04 g/mol
InChI Key: VVKQNCHUKOHTDO-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

509.8 mg of dibenzoyl peroxide were added to a solution of 56 ml of 2-methylbenzoxazole and 18.73 g of N-bromosuccinimide in 20 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was filtered and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude crystalline solid. This was dissolved in ethyl acetate and then washed consecutively with a saturated aqueous sodium sulfite solution, water and a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give a crude residue which was purified by column chromatography through silica gel using a 10:1 by volume mixture of hexane and ethyl acetate to give 3.34 g (yield 37%) of the title compound as an oil.
Quantity
509.8 mg
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
18.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:19][C:20]1[O:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1.[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C>[Br:29][CH2:19][C:20]1[O:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1

Inputs

Step One
Name
Quantity
509.8 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
56 mL
Type
reactant
Smiles
CC=1OC2=C(N1)C=CC=C2
Name
Quantity
18.73 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline solid
WASH
Type
WASH
Details
washed consecutively with a saturated aqueous sodium sulfite solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography through silica gel using a 10:1
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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